molecular formula C17H36O2Sn B14324266 Methyl 3-(tributylstannyl)butanoate CAS No. 104108-19-2

Methyl 3-(tributylstannyl)butanoate

Cat. No.: B14324266
CAS No.: 104108-19-2
M. Wt: 391.2 g/mol
InChI Key: ADXXNRZSAHSOFW-UHFFFAOYSA-N
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Description

Methyl 3-(tributylstannyl)butanoate is an organotin compound characterized by a tributylstannyl (-Sn(C₄H₉)₃) group attached to the third carbon of a methyl butanoate backbone. Organotin compounds like this are widely used in organic synthesis, particularly in Stille coupling reactions, due to their ability to transfer organic groups in cross-coupling processes .

Properties

CAS No.

104108-19-2

Molecular Formula

C17H36O2Sn

Molecular Weight

391.2 g/mol

IUPAC Name

methyl 3-tributylstannylbutanoate

InChI

InChI=1S/C5H9O2.3C4H9.Sn/c1-3-4-5(6)7-2;3*1-3-4-2;/h3H,4H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

ADXXNRZSAHSOFW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(tributylstannyl)butanoate typically involves the reaction of a butanoate ester with tributyltin hydride. One common method includes the use of a Grignard reagent to introduce the stannyl group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive stannyl group .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(tributylstannyl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Halides, alkyl groups.

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed:

Scientific Research Applications

Methyl 3-(tributylstannyl)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(tributylstannyl)butanoate involves the formation of reactive intermediates that facilitate various chemical transformations. The stannyl group acts as a leaving group in substitution reactions, while in coupling reactions, it participates in the formation of new carbon-carbon bonds through the mediation of palladium catalysts .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 3-(tributylstannyl)butanoate with structurally related methyl butanoate esters:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound Tributylstannyl (-Sn(C₄H₉)₃) C₁₇H₃₆O₂Sn ~407.2* Organometallic, catalytic applications
Methyl 3-(methylthio)butanoate Methylthio (-SCH₃) C₆H₁₂O₂S 148.22 Sulfur-containing, flavoring agent
(R)-Methyl 3-(benzyloxy)butanoate Benzyloxy (-OCH₂C₆H₅) C₁₂H₁₆O₃ 208.25 Aromatic ether, chiral center
Methyl 3-(1,1'-biphenyl-4-yl)butanoate Biphenyl (C₆H₅-C₆H₄-) C₁₇H₁₈O₂ 254.32 Bulky aromatic, mass spectrometry
Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate Fluorophenyl-ethylamino C₁₃H₁₈FNO₂ 239.29 Amino-aryl, synthetic intermediate

*Calculated based on tin atomic weight.

Key Observations :

  • Organometallic vs. Organic Substituents: The tributylstannyl group distinguishes this compound as a heavy, metal-containing compound, whereas analogs like Methyl 3-(methylthio)butanoate and (R)-Methyl 3-(benzyloxy)butanoate feature non-metallic functional groups (sulfur, oxygen) .

Research Findings and Data Gaps

  • Mass Spectrometry: Methyl 3-(1,1'-biphenyl-4-yl)butanoate has been studied for its ionization behavior, with NIST-provided electron ionization data . Similar studies on the tributylstannyl analog are lacking but could reveal fragmentation patterns unique to organotin compounds.
  • Synthetic Utility: Amino-substituted analogs (–13) demonstrate versatility in medicinal chemistry, while the tributylstannyl variant’s applications remain niche (e.g., catalysis) .

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